Coumarin, 3-(1-pyrrolidinylcarbonyl)-
Description
Historical Context and General Significance of the Coumarin (B35378) Scaffold in Chemical Biology
The history of coumarin (2H-1-benzopyran-2-one) began in 1820 when it was first isolated from the tonka bean. nih.govjapsonline.com Initially recognized for its pleasant fragrance, its chemical structure was elucidated in 1868, paving the way for synthetic production. orientjchem.org This marked the beginning of extensive research into its properties and those of its derivatives. orientjchem.org
The coumarin scaffold, a fusion of a benzene (B151609) and α-pyrone ring, is widespread in nature, found in numerous plants, fungi, and bacteria. nih.govcolab.wsnih.gov This natural abundance hints at its evolutionary selection for biological activity. In medicinal chemistry, coumarins are highly valued for their versatile pharmacological profile, which includes anticoagulant, anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties. orientjchem.orgnih.govresearchgate.net The ability of the coumarin nucleus to be readily synthesized and chemically modified allows researchers to create extensive libraries of derivatives, each with potentially unique biological activities. nih.govresearchgate.net This synthetic tractability, combined with its proven bioactivity, solidifies the coumarin scaffold's significance as a foundational structure in drug discovery and chemical biology. nih.govresearchgate.net
Overview of 3-(1-Pyrrolidinylcarbonyl)coumarin as a Distinctive Coumarin Derivative
Coumarin, 3-(1-pyrrolidinylcarbonyl)-, also identified as 3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one, is a specific synthetic derivative of the parent coumarin molecule. ontosight.ai Its defining feature is the substituent at the C3 position of the coumarin ring. This substituent consists of a carbonyl group linked to a five-membered heterocyclic pyrrolidine (B122466) ring, forming a carboxamide linkage. ontosight.ai
The modification at the C3 position is particularly significant. While the core coumarin structure is associated with a range of biological effects, substitutions at this specific location are known to profoundly influence the compound's pharmacological profile. bhu.ac.innih.gov The introduction of the pyrrolidinylcarbonyl group creates a molecule with distinct chemical properties compared to naturally occurring coumarins or those with simpler substitutions. ontosight.ai This specific modification introduces a polar amide group and a non-polar cyclic amine, altering the molecule's size, shape, and potential for hydrogen bonding, which are critical factors in its interaction with biological targets like enzymes and receptors.
Rationale for Focused Academic Inquiry into 3-(1-Pyrrolidinylcarbonyl)coumarin and its Analogues
Academic research into Coumarin, 3-(1-pyrrolidinylcarbonyl)- and its analogues, specifically the broader class of coumarin-3-carboxamides, is driven by the quest for more potent and selective therapeutic agents. The rationale for this focused inquiry is multifaceted:
Anticancer Potential: A primary driver of research is the significant anticancer activity observed in coumarin-3-carboxamide derivatives. researchgate.netnih.govnih.gov Studies have shown that these compounds can inhibit the growth of various cancer cell lines, often with high potency. researchgate.netresearchgate.net For instance, certain fluorinated benzamide (B126) derivatives of coumarin-3-carboxamide have demonstrated potent activity against HepG2 and HeLa cancer cell lines. researchgate.netnih.gov Molecular docking studies suggest that these compounds may exert their effects by binding to the active site of enzymes crucial for cancer cell survival, such as Casein Kinase 2 (CK2). researchgate.netnih.gov
Modulation of Biological Activity: The C3 position is a key site for chemical modification to fine-tune biological activity. bhu.ac.innih.gov Research has shown that the presence of a carboxylic acid or a carboxamide group at this position is crucial for certain biological effects. nih.gov For example, while coumarin-3-carboxylic acid shows some antibacterial activity, its corresponding carboxamide derivatives often display enhanced anticancer properties, highlighting the importance of this functional group. nih.gov
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogues like 3-(1-pyrrolidinylcarbonyl)coumarin are essential for building comprehensive Structure-Activity Relationship (SAR) models. These studies help researchers understand how specific structural features contribute to biological activity, guiding the design of more effective and selective drug candidates. frontiersin.org By systematically altering the amine component of the carboxamide (e.g., using pyrrolidine), scientists can probe the structural requirements for optimal interaction with a biological target.
The research findings on related coumarin-3-carboxamides provide a strong impetus for the continued investigation of this class of compounds.
Scope and Objectives of the Comprehensive Research Outline
This article provides a focused overview of the academic research surrounding Coumarin, 3-(1-pyrrolidinylcarbonyl)-. The primary objective is to present a scientifically accurate and detailed account based on existing research literature. The scope is strictly limited to the foundational aspects of the compound, including its chemical context, the rationale for its study, and documented research findings. This outline will adhere to a professional and authoritative tone, focusing exclusively on the chemical and biological aspects of the compound within an academic framework.
Detailed Research Findings
Research into coumarin-3-carboxamides, the class to which 3-(1-pyrrolidinylcarbonyl)coumarin belongs, has yielded significant data, particularly in the area of oncology.
One study systematically synthesized and evaluated a series of novel coumarin-3-carboxamide derivatives for their biological activities. While the compounds generally showed little to no activity against bacteria, they exhibited promising potential for inhibiting the growth of cancer cells. nih.gov The data below summarizes the in vitro cytotoxic activity of several analogues against two human cancer cell lines, HeLa (cervical cancer) and HepG2 (liver cancer), as well as a normal monkey kidney cell line (LLC-MK2) to assess selectivity. researchgate.netnih.gov
| Compound | Substituent (R) on Benzamide | IC₅₀ (μM) vs. HeLa | IC₅₀ (μM) vs. HepG2 | IC₅₀ (μM) vs. LLC-MK2 (Normal Cells) |
|---|---|---|---|---|
| 14a | 4-H | 11.08 | 16.03 | >100 |
| 14b | 4-Fluoro | 0.75 | 4.85 | >100 |
| 14c | 4-Chloro | 4.68 | 11.83 | >100 |
| 14d | 4-Bromo | 1.64 | 10.33 | >100 |
| 14e | 2,5-Difluoro | 0.39 | 2.62 | 1.33 |
| Doxorubicin (Control) | - | 0.45 | 0.89 | 0.98 |
Data sourced from a 2021 study on coumarin-3-carboxamide derivatives. researchgate.netnih.gov
The results are particularly noteworthy for compounds 14b (4-fluoro benzamide derivative) and 14e (2,5-difluoro benzamide derivative). researchgate.net Both compounds demonstrated potent anticancer activity, with IC₅₀ values in the sub-micromolar to low micromolar range, comparable to the standard chemotherapy drug, Doxorubicin. researchgate.netnih.gov Crucially, compound 14b exhibited high selectivity, showing potent activity against cancer cells while having very low cytotoxicity against the normal cell line (IC₅₀ >100 μM). researchgate.netnih.gov This selectivity is a highly desirable characteristic in the development of anticancer agents. In contrast, while compound 14e was the most potent, it also showed significant cytotoxicity to the normal cell line, indicating a lower therapeutic window. researchgate.net
These findings underscore the rationale for investigating 3-substituted coumarins. The presence of the benzamide functionality is highlighted as a key feature for anticancer activity, and the specific substitutions on the aromatic ring of the benzamide can dramatically influence both potency and selectivity. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
18144-50-8 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-(pyrrolidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C14H13NO3/c16-13(15-7-3-4-8-15)11-9-10-5-1-2-6-12(10)18-14(11)17/h1-2,5-6,9H,3-4,7-8H2 |
InChI Key |
RPGFNKRNXYKRNZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Other CAS No. |
18144-50-8 |
Synonyms |
3-(1-Pyrrolidinylcarbonyl)coumarin |
Origin of Product |
United States |
Synthetic Methodologies for Coumarin, 3 1 Pyrrolidinylcarbonyl and Its Analogues
Established Synthetic Strategies for Coumarin (B35378) Nucleus Construction
The foundational coumarin skeleton is assembled through several classical and contemporary chemical reactions. These methods offer diverse pathways to the core structure, often accommodating a range of starting materials and functional groups.
Condensation reactions are the cornerstone of coumarin synthesis, with several named reactions being routinely employed.
The Pechmann Condensation is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.orgnih.govrsc.org The reaction typically involves an initial transesterification followed by an intramolecular ring-closing reaction. wikipedia.org A variety of catalysts, including sulfuric acid, trifluoroacetic acid, and various solid acid catalysts, can be utilized to promote the condensation, often providing excellent yields. nih.govrsc.orgresearchgate.net
Table 1: Examples of Catalysts Used in Pechmann Condensation
| Catalyst | Substrates | Conditions | Yield | Reference |
| Sulfuric acid | Phenols and β-ketoesters | Acidic | Good to Excellent | nih.gov |
| Trifluoroacetic acid | Phenols and β-ketoesters | Acidic | Good to Excellent | nih.govscienceinfo.com |
| Amberlyst-15 | Resorcinol and ethyl acetoacetate | 10 mol% catalyst | High | researchgate.net |
| Zirconia-based catalyst | Substituted phenols and β-ketoesters | 80 °C | Good | rsc.org |
| Poly(4-vinylpyridinium) hydrogen sulfate | Substituted phenols and β-ketoesters | Ultrasound, ambient temp. | Excellent | nih.govrsc.org |
The Knoevenagel Condensation provides another versatile route to coumarins, typically involving the reaction of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound in the presence of a base. scienceinfo.comaip.org This method is particularly useful for the synthesis of 3-substituted coumarins. sapub.orgnih.govresearchgate.net For instance, the reaction of salicylaldehyde (B1680747) with malonic acid or its esters can yield coumarin-3-carboxylic acids or their corresponding esters. nih.govbhu.ac.in The reaction can be performed under various conditions, including microwave irradiation and using different catalysts to improve efficiency. aip.orgaip.org
The Perkin Reaction , first described in 1868, is the original method for coumarin synthesis. scienceinfo.comorganicreactions.org It involves the condensation of salicylaldehyde with an acid anhydride, such as acetic anhydride, in the presence of the sodium salt of the corresponding acid (e.g., sodium acetate). organicreactions.orggoogle.comsci-hub.se This reaction proceeds via a complex mechanism that can involve both intramolecular and intermolecular condensation steps. sci-hub.se While historically significant, modifications are often needed to achieve high yields for certain derivatives. scirp.orgwisdomlib.org
Modern synthetic chemistry has introduced powerful organometallic-catalyzed reactions for the construction of the coumarin nucleus and its derivatives.
The Heck Reaction , a palladium-catalyzed cross-coupling of an alkene with an aryl halide, has been adapted for coumarin synthesis. scienceinfo.com Intramolecular Heck reactions, for example, can be used to form the pyrone ring of the coumarin system. researchgate.netthieme-connect.de Furthermore, oxidative Heck coupling reactions have been developed for the direct synthesis of 4-arylcoumarins from coumarins and arylboronic acids. acs.orgacs.orgnih.gov
The Suzuki Coupling is another palladium-catalyzed cross-coupling reaction that has proven valuable in synthesizing coumarin derivatives, particularly those with aryl or vinyl substituents. derpharmachemica.comttu.edu This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. derpharmachemica.comworktribe.com It offers a robust method for creating carbon-carbon bonds with high functional group tolerance and has been used to install substituents at various positions of the coumarin ring. derpharmachemica.comttu.edunih.gov
Palladium-catalyzed annulation reactions provide an efficient means to construct 3,4-disubstituted coumarins. acs.org One such method involves the coupling of o-iodophenols with internal alkynes in the presence of carbon monoxide. acs.orgacs.org This process allows for the assembly of the coumarin ring system under mild conditions and can accommodate a variety of functional groups on both the alkyne and the phenol. acs.org Other palladium-catalyzed annulations, such as those involving arynes, have also been developed for the synthesis of extended coumarin systems. thieme-connect.com
Certain rearrangement reactions are also employed in the synthesis of coumarin derivatives.
The Reformatsky Reaction can be used for the synthesis of 3,4-dialkyl-substituted coumarins. researchgate.net This reaction typically involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. sapub.orgresearchgate.net
The Claisen Rearrangement , a derpharmachemica.comderpharmachemica.com-sigmatropic rearrangement of an allyl vinyl ether, is a powerful tool for carbon-carbon bond formation and has been applied to coumarin synthesis. mdpi.comwikipedia.org For instance, the rearrangement of allyloxycoumarin derivatives can lead to the formation of prenylated coumarins. electronicsandbooks.com Photo-Claisen rearrangements have also been observed in coumarin-caged compounds. acs.org
Targeted Synthesis of 3-Substituted Coumarin Derivatives
The introduction of substituents at the C-3 position of the coumarin ring is crucial for modifying the properties of the parent compound. Specific methodologies have been developed to install functionalities like the pyrrolidinylcarbonyl group.
The synthesis of "Coumarin, 3-(1-pyrrolidinylcarbonyl)-" involves the formation of an amide bond between the C-3 position of the coumarin and a pyrrolidine (B122466) ring, linked by a carbonyl group. This can be achieved through the amidation of a coumarin-3-carboxylic acid or a related derivative. The general strategy involves activating the carboxylic acid at the C-3 position and then reacting it with pyrrolidine. The synthesis of a related compound, Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)-, involves attaching a pyrrolidinylcarbonyl methyl group to the coumarin nucleus, which can be accomplished through condensation reactions or nucleophilic substitutions. ontosight.ai
The synthesis of coumarin-3-carboxamides is a well-established field, providing a direct analogy for the synthesis of the target compound. A common and effective method is the coupling of coumarin-3-carboxylic acid with an appropriate amine. researchgate.netnih.gov This amidation is often facilitated by coupling agents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). researchgate.netnih.gov
Table 2: Selected Methods for Coumarin-3-Carboxamide Synthesis
| Method | Reactants | Reagents/Catalyst | Key Features | Reference |
| Amidation | Coumarin-3-carboxylic acid, Anilines | HATU, Et3N | Good yields for pyranocoumarin-3-carboxamides | researchgate.netnih.gov |
| Radical Carboxamidation | Coumarins, Formamides | tert-butyl peroxybenzoate (TBPB) | Regioselective carboxamidation at C-3 | researchgate.net |
| Amidation with Disulfides | Coumarin-3-carboxylic acids, Tetraalkylthiuram disulfides | Copper salts | Utilizes tetraalkylthiuram disulfides as amine source | researchgate.net |
| Six-Component Reaction | Salicylaldehydes, Meldrum's acid, Propargyloxy aldehydes, Amines, Isocyanides, Azides | Cu(OAc)2, Sodium ascorbate | One-pot synthesis of complex coumarin-3-carboxamides | acs.org |
| Biocatalysis | Coumarin carboxylate methyl derivatives, Amines | Lipase (B570770) TL IM | Mild, enzymatic synthesis in continuous flow reactors | mdpi.com |
Other innovative approaches to coumarin-3-carboxamides include multi-component reactions, which allow for the rapid assembly of complex molecules in a single step. acs.org For example, a one-pot, six-component reaction has been developed for the synthesis of coumarin-3-carboxamides containing a triazole ring. acs.org Biocatalytic methods using enzymes like lipase have also been explored for a greener synthesis of these compounds. mdpi.com Furthermore, radical-based methods have been reported for the regioselective carboxamidation of coumarins at the C-3 position. researchgate.net
Synthetic Routes to 3-(Bromoacetyl)coumarins as Building Blocks
3-(Bromoacetyl)coumarins are pivotal intermediates in the synthesis of a wide array of coumarin derivatives due to the reactivity of the bromoacetyl group. nih.gov These compounds serve as versatile building blocks for constructing various polyfunctionalized heterocyclic systems. nih.gov
The primary synthetic route to 3-(bromoacetyl)coumarin (B1271225) involves the bromination of 3-acetylcoumarin. This reaction is typically carried out in a suitable solvent like chloroform. The process introduces a bromine atom at the alpha-carbon of the acetyl group, rendering it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in subsequent synthetic transformations.
The structure of the parent 3-(bromoacetyl)coumarin has been confirmed through various spectroscopic methods. For instance, its 1H NMR spectrum shows a characteristic singlet signal for the methylene (CH2) protons of the bromoacetyl group. This versatile precursor is instrumental in the synthesis of numerous heterocyclic systems, including thiazoles, pyrazoles, and triazoles. nih.gov
Strategies for C3-N-substituted Coumarin Analogues
The introduction of nitrogen-containing substituents at the C3 position of the coumarin scaffold is a key strategy for creating analogues like "Coumarin, 3-(1-pyrrolidinylcarbonyl)-". A primary method to achieve this involves the reaction of 3-(bromoacetyl)coumarins with various amines.
The synthesis of the target compound, Coumarin, 3-(1-pyrrolidinylcarbonyl)-, is achieved through the reaction of a 3-substituted coumarin precursor with pyrrolidine. This typically involves a nucleophilic substitution reaction where the nitrogen atom of the pyrrolidine ring attacks an electrophilic center at the C3-substituent of the coumarin. For example, starting with a coumarin-3-carbonyl chloride, the pyrrolidine acts as a nucleophile, displacing the chloride to form the desired amide bond.
This general strategy can be extended to a wide range of amines, allowing for the synthesis of a diverse library of C3-N-substituted coumarin analogues. The reaction conditions can be tailored based on the reactivity of the specific amine and the coumarin starting material.
| Precursor | Reagent | Resulting C3-Substituent | Reaction Type |
|---|---|---|---|
| 3-(Bromoacetyl)coumarin | Primary/Secondary Amine | Aminoacetyl Group | Nucleophilic Substitution |
| Coumarin-3-carboxylic acid | Amino Acid Esters | Amino Acid Amide | Peptide Coupling (DCC/HOBt) |
| 2-Oxo-2H-chromene-3-carbonyl chloride | Hydrazine (B178648) | Hydrazide Group | Acyl Substitution |
Preparation of Hybrid Coumarin Systems
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a prominent approach in drug design. researchgate.net Coumarin scaffolds are frequently used as a foundation for creating such hybrid systems.
Molecular Hybridization with Other Heterocyclic Scaffolds (e.g., Triazoles, Pyrazoles, Thiazoles)
The versatile reactivity of 3-(bromoacetyl)coumarins makes them ideal starting materials for synthesizing coumarin hybrids fused or linked to other heterocyclic rings. nih.gov
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a common method employed. This involves the reaction of a 3-(bromoacetyl)coumarin with a thioamide or thiourea (B124793) derivative. rsc.orgmdpi.com For example, reacting 3-(bromoacetyl)coumarin with thioacetamide (B46855) can yield a 3-(2-methylthiazol-4-yl)-2H-chromen-2-one. nih.gov Multi-component reactions involving 3-(bromoacetyl)coumarins, thiosemicarbazide, and various aldehydes have also been used to generate complex thiazolyl coumarins. nih.gov
Pyrazoles: Coumarin-pyrazole hybrids can be synthesized through various routes. nih.gov One approach involves the reaction of 3-(bromoacetyl)coumarins with hydrazine derivatives, which can then be cyclized to form a pyrazole (B372694) ring. nih.gov These hybrid molecules are being investigated for their dual inhibitory activities against enzymes like COX-2 and 5-LOX. nih.gov
Triazoles: The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, is a popular method for creating coumarin-1,2,3-triazole hybrids. acu.edu.in This involves synthesizing a coumarin derivative bearing either an azide (B81097) or a terminal alkyne functionality, which is then reacted with a corresponding triazole precursor. These hybrids are of significant interest in medicinal chemistry. researchgate.netnih.gov
Synthesis of Coumarin-Metal Complexes (e.g., Palladium Complexes)
Coumarin derivatives can act as ligands, coordinating with various metal ions to form metal complexes. frontiersin.org The incorporation of a metal can significantly influence the properties of the coumarin scaffold. frontiersin.orgijpsr.com
The synthesis of coumarin-palladium(II) complexes, for example, is typically achieved by reacting a suitable coumarin-based ligand with a palladium(II) salt, such as potassium tetrachloropalladate(II). nih.govmdpi.com The reaction is often carried out in a methanolic solution of the ligand and an aqueous solution of the palladium salt, with stirring at room temperature. nih.govmdpi.com The resulting complexes are then characterized using various analytical techniques, including IR, NMR, and elemental analysis. nih.govnih.gov The coumarin ligand often coordinates to the metal center through donor atoms like oxygen or nitrogen, forming stable complexes. researchgate.net Palladium-catalyzed reactions, such as carbonylative annulation, have also been developed for the direct synthesis of the coumarin ring system itself. acs.org
Design and Synthesis of Coumarin-Based Schiff Bases
Schiff bases are compounds containing an imine or azomethine group (-C=N-). Coumarin-based Schiff bases are synthesized by the condensation reaction between an amino-substituted coumarin and an aldehyde or ketone. tandfonline.commdpi.com Alternatively, a formyl-substituted coumarin can be reacted with a primary amine. connectjournals.comnih.gov
For example, 7-amino-4-methylcoumarin (B1665955) can be refluxed with various aromatic aldehydes in a solvent like absolute alcohol to yield the corresponding Schiff bases. ijpsr.com The reaction is often catalyzed by a few drops of an acid, such as glacial acetic acid. tandfonline.com These reactions are fundamental in creating a diverse range of coumarin derivatives with varied structural features. connectjournals.com The resulting Schiff bases can also serve as ligands for the synthesis of metal complexes. frontiersin.orgijpsr.com
| Hybrid Type | Key Precursor | Typical Reagent(s) | Common Synthetic Method |
|---|---|---|---|
| Coumarin-Thiazole | 3-(Bromoacetyl)coumarin | Thioamide/Thiosemicarbazide | Hantzsch Synthesis rsc.orgnih.gov |
| Coumarin-Pyrazole | 3-(Bromoacetyl)coumarin | Hydrazine derivatives | Cyclocondensation nih.gov |
| Coumarin-Triazole | Azido- or Alkynyl-coumarin | Alkyne or Azide counterpart | Cu(I)-catalyzed Cycloaddition acu.edu.in |
| Coumarin-Palladium Complex | Bidentate Coumarin Ligand | Potassium tetrachloropalladate(II) | Coordination Reaction nih.govmdpi.com |
| Coumarin Schiff Base | Amino-coumarin / Formyl-coumarin | Aldehyde / Primary Amine | Condensation Reaction ijpsr.comtandfonline.com |
Advancements in Green Chemistry Approaches for Coumarin Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly or "green" synthetic methods for coumarin synthesis. eurekalert.orgeurekaselect.comresearchgate.net These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency compared to conventional methods. eurekalert.org
Green chemistry principles have been successfully applied to classical coumarin syntheses like the Pechmann, Knoevenagel, and Perkin reactions. eurekalert.orgresearchgate.net Key advancements include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives like water, deep eutectic solvents (DES), or even waste waters from food processing (e.g., lemon juice). nih.gov For instance, Knoevenagel condensation has been performed in aqueous media using choline (B1196258) chloride as a catalyst. nih.gov
Solvent-Free Reactions: Conducting reactions without a solvent medium reduces waste and simplifies purification. researchgate.net Solvent-free Knoevenagel condensations have been achieved using nanocatalysts. nih.gov
Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. eurekalert.orgnih.gov
Use of Recyclable Catalysts: The development and use of catalysts that can be easily recovered and reused, such as magnetic nanoparticles (e.g., MgFe2O4), align with green chemistry principles. nih.gov
Multicomponent Reactions (MCRs): Designing synthetic pathways where multiple starting materials react in a single step to form the final product increases efficiency and reduces the number of synthetic and purification steps. eurekalert.org
These green approaches not only make the synthesis of coumarins more sustainable but can also enhance reaction performance in terms of yield, purity, and energy consumption. eurekalert.orgeurekaselect.com
Structure Activity Relationship Sar Studies of 3 1 Pyrrolidinylcarbonyl Coumarin Derivatives
Impact of Substituent Nature and Position on Biological Activity
The diverse pharmacological profiles of coumarin (B35378) derivatives, including their anti-inflammatory, anticoagulant, antimicrobial, and anticancer activities, are largely dictated by the substituents they carry. nih.govresearchgate.netmdpi.com Modifications at various positions of the coumarin scaffold can lead to substantial changes in biological efficacy.
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in many biologically active compounds. researchgate.netnih.gov Its presence at the C-3 position of the coumarin nucleus, linked via a carbonyl group, introduces a unique three-dimensional structure that can influence interactions with biological targets. ontosight.aibohrium.com The sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of the pharmacophore space compared to planar aromatic systems. nih.gov The stereochemistry of the pyrrolidine ring and the spatial orientation of its substituents can lead to different biological profiles due to varied binding modes with enantioselective proteins. researchgate.netnih.gov
Substitutions at the C-3 and C-4 positions of the coumarin ring with aromatic and heteroaryl groups have been shown to be critical for various biological activities. For instance, the presence of an aromatic group directly at the C-3 position has been associated with anti-inflammatory activity. mdpi.com Studies on 3-phenylcoumarin (B1362560) and 3-heteroarylcoumarin derivatives have highlighted the impact of these substitutions on their optoelectronic properties, which can be correlated with their activity as enzyme inhibitors. researchgate.net
The introduction of different substituents at the C-4 position has also resulted in compounds with a wide range of biological effects, including anticoagulant, CNS depressant, and antimicrobial activities. nih.gov For example, 4-hydroxycoumarins are known for their antioxidant properties. mdpi.com
The electronic properties of substituents on the coumarin ring play a pivotal role in modulating biological activity. nih.govresearchgate.net Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution within the molecule, thereby affecting its reactivity, stability, and interaction with biological targets. nih.govresearchgate.net
For instance, in a study of 3-methoxycarbonylcoumarin derivatives, it was found that the electronic effects of substituents significantly influenced their antioxidant properties and protein binding affinities. nih.govresearchgate.net Electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OMe) can increase the electron density, which may enhance antioxidant activity by facilitating the donation of a hydrogen atom or an electron to scavenge free radicals. nih.gov Conversely, electron-withdrawing groups such as a nitro group (-NO₂) can decrease the electron density. nih.gov The positioning of these groups is also crucial; their effects are most pronounced on the aromatic ring to which they are directly attached. researchgate.net
The introduction of electron-withdrawing groups on the coumarin skeleton has been shown to positively contribute to antifungal activity. mdpi.com For example, nitration of certain inactive coumarin derivatives resulted in compounds with significantly enhanced antifungal potency. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding the physicochemical properties that are important for their biological effects.
For coumarin derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to design potent and selective inhibitors of various enzymes, such as monoamine oxidase B (MAO-B). nih.govresearchgate.net These models provide insights into the steric, electrostatic, and other field effects of substituents that influence activity. jmaterenvironsci.com For instance, a 3D-QSAR study on pyrrolidine derivatives as Mcl-1 inhibitors helped to identify the key structural requirements for their activity. nih.gov
QSAR models have also been developed to predict the antioxidant activity of coumarin derivatives, revealing that properties like complexity, H-bond donor capacity, and lipophilicity are important descriptors. nih.gov
Correlation between Computed Electronic Properties and Observed Biological Outcomes
The biological activity of coumarin derivatives is often correlated with their electronic properties, which can be calculated using computational methods like Density Functional Theory (DFT). researchgate.net Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO energy gap, can provide insights into the reactivity and stability of the molecules. researchgate.net
Studies have shown that introducing different substituents to the coumarin core alters the electronic distribution, which in turn affects their absorption and fluorescence properties, as well as their biological activities. researchgate.net For example, the electronic effects of substituents have been shown to be important for the protein binding affinities and antioxidant properties of coumarin derivatives. nih.govresearchgate.net A correlation has been found between the predicted anti-inflammatory activity based on electronic properties and the experimentally observed activity for some coumarin-4-acetic acids. nih.gov
Rational Design Principles for Tailoring Biological Selectivity and Potency
The insights gained from SAR and QSAR studies provide a foundation for the rational design of new coumarin derivatives with improved biological selectivity and potency. nih.govnih.gov By understanding the key structural features and physicochemical properties required for a specific biological activity, medicinal chemists can design and synthesize novel compounds with enhanced therapeutic potential.
For example, 3D-QSAR models can guide the design of new inhibitors by highlighting regions where steric bulk is favored or disfavored, and where electrostatic interactions can be optimized. nih.govresearchgate.net The rational design of 3-perfluoroalkylated coumarin dyes has led to the development of compounds with excellent fluorescence properties for potential applications in phototherapy and optoelectronics. rsc.org Similarly, the rational design of 3,4-dihydroisocoumarin derivatives as potential carnitine acetyltransferase inhibitors has been explored based on their structural analogy to the natural substrates of the enzyme. mdpi.com
A combined approach of docking and molecular dynamics simulations has also been used to clarify the activity of new coumarin derivatives and to guide their design as inhibitors of protein-protein interactions. nih.gov
Mechanistic Investigations of Biological Interactions in Vitro and Computational Focus
Enzyme Inhibition Mechanisms
The core structure of Coumarin (B35378), 3-(1-pyrrolidinylcarbonyl)- allows it to interact with a range of enzymes, often with a high degree of specificity. The mechanisms of this inhibition are diverse, spanning prodrug activation and selective binding to different enzyme isoforms.
Coumarins represent a unique class of carbonic anhydrase (CA) inhibitors that act as prodrugs. nih.govresearchgate.netnih.gov The inhibitory action is not exerted by the coumarin molecule itself but by its hydrolysis product. The proposed mechanism involves the esterase activity of the CA enzyme, which catalyzes the hydrolysis of the coumarin's lactone ring. nih.govresearchgate.net This enzymatic reaction opens the ring to form a 2-hydroxy-cinnamic acid derivative. scispace.com This resulting carboxylic acid then binds to the enzyme, not at the zinc ion in the catalytic site, but at the entrance of the active site cavity. nih.govscispace.com
This binding at a location distinct from the catalytic center is a hallmark of the coumarin class of CA inhibitors and is responsible for their isoform selectivity. nih.govnih.gov The amino acid residues at the entrance of the active site show high variability among the different CA isoforms, allowing the 2-hydroxy-cinnamic acid product to bind with varying affinities, leading to selective inhibition. nih.govnih.gov While direct experimental data for Coumarin, 3-(1-pyrrolidinylcarbonyl)- is not available, it is hypothesized to follow this established prodrug mechanism, undergoing hydrolysis to its corresponding 2-hydroxy-cinnamic acid derivative before exerting its inhibitory effect on CA isoforms.
Derivatives of coumarin have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme existing in two isoforms, MAO-A and MAO-B. Research on structurally similar compounds, specifically 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones, has demonstrated that modifications to the coumarin scaffold can lead to potent and selective inhibition of the MAO-A isoform. nih.gov The key structural difference in these analogs from Coumarin, 3-(1-pyrrolidinylcarbonyl)- is a methylene (B1212753) linker versus a carbonyl group at the C3 position.
In a study of these analogs, the introduction of a basic amino function at the C3 position, coupled with small hydrophilic substituents at the C6 position (such as hydroxyl or amino groups), yielded compounds with the highest potency and selectivity for MAO-A. nih.gov For instance, the 6-hydroxy and 6-amino derivatives showed significant MAO-A inhibition with excellent aqueous solubility. nih.gov This suggests that the pyrrolidinyl group at the C3 position is a key determinant for MAO-A selectivity.
| Compound | Substitution at C6 | hMAO-A IC50 (μM) | hMAO-B IC50 (μM) | Selectivity Index (hMAO-B/hMAO-A) |
|---|---|---|---|---|
| Analog 1 | -H | >10 | >10 | - |
| Analog 2 (18) | -NH2 | 3.77 | >10 | >2.7 |
| Analog 3 (19) | -OH | 1.46 | >10 | >6.8 |
Data sourced from a study on 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones, close structural analogs of Coumarin, 3-(1-pyrrolidinylcarbonyl)-. nih.gov
Computational docking studies on other coumarin derivatives suggest that the coumarin ring system typically occupies a lipophilic cavity that forms the entrance to the active site of the MAO enzyme. researchgate.net The specific interactions and orientation within the binding pocket, which determine isoform selectivity, are dictated by the nature and position of the substituents on the coumarin scaffold.
The coumarin framework is a recognized scaffold for the development of cholinesterase inhibitors, which are crucial in the management of Alzheimer's disease. nih.gov Specifically, coumarin-3-carboxamides, the chemical class to which Coumarin, 3-(1-pyrrolidinylcarbonyl)- belongs, have been synthesized and evaluated as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov
Studies on various coumarin-3-carboxamide hybrids have shown that these compounds can exhibit significant inhibitory activity. nih.gov Kinetic and molecular docking studies on related compounds have confirmed that they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov This dual binding ability is a desirable characteristic for potent cholinesterase inhibitors. While specific inhibitory constants for Coumarin, 3-(1-pyrrolidinylcarbonyl)- are not detailed in the available literature, its structural classification as a coumarin-3-carboxamide strongly suggests potential for cholinesterase inhibition through similar binding mechanisms.
Casein Kinase 2 (CK2) is a protein kinase that is implicated in various diseases, including cancer, making it an attractive therapeutic target. nih.govnih.gov The coumarin moiety has been identified as a promising scaffold for the design of CK2 inhibitors. abap.co.in Although numerous coumarin derivatives have been synthesized and tested for CK2 inhibition, specific data on the activity of Coumarin, 3-(1-pyrrolidinylcarbonyl)- is not presently available. However, the established potential of the general coumarin structure suggests that this compound could also interact with the ATP-binding site of CK2. Molecular docking studies on other coumarin derivatives have been used to rationalize structure-activity relationships and predict binding modes within the CK2 active site. abap.co.in
X-ray crystallography is a powerful technique for visualizing the three-dimensional structure of enzyme-inhibitor complexes at atomic resolution, providing definitive evidence of binding modes. mdpi.comnih.gov In the context of coumarin inhibitors, this method has been crucial. For instance, the X-ray crystal structure of CA II in complex with trans-2-hydroxy-cinnamic acid confirmed the unique inhibitory mechanism of coumarins, showing the hydrolyzed product bound at the entrance of the active site, far from the catalytic zinc ion. scispace.com
Similarly, crystal structures have been solved for other coumarin derivatives in complex with enzymes like MAO-B, revealing how the coumarin scaffold orients itself within the hydrophobic cavity of the enzyme. mdpi.com While a crystal structure for Coumarin, 3-(1-pyrrolidinylcarbonyl)- complexed with any of the aforementioned enzymes has not been reported, these existing structures for related compounds provide invaluable templates for understanding its potential binding interactions and for guiding computational modeling studies. mdpi.com
Molecular Docking and Molecular Dynamics Simulations to Predict Binding Interactions
In the absence of experimental crystal structures, computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting the binding interactions of ligands with their target enzymes. nih.gov These methods have been widely applied to the study of coumarin derivatives. researchgate.netabap.co.in
Molecular docking studies can predict the preferred binding pose of Coumarin, 3-(1-pyrrolidinylcarbonyl)- within the active site of enzymes like CA, MAO, cholinesterases, and CK2. These models help to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-inhibitor complex. nih.gov For example, docking studies of coumarin-3-carboxamide analogs with AChE have helped to explain their dual-binding site inhibition mechanism. nih.gov
MD simulations can further refine these models by providing insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the predicted binding pose and the conformational changes that may occur upon ligand binding. For various coumarin-based inhibitors, these computational approaches have successfully complemented experimental data and provided a rational basis for their observed biological activities and selectivities. researchgate.netnih.gov
Exploration of Molecular Targets and Pathways (e.g., PI3K/AKT-mediated Bcl-2 signaling pathway in cellular models)
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. mdpi.com Its dysregulation is a common feature in various cancers, making it a significant target for therapeutic intervention. researchgate.net Coumarin derivatives have been investigated for their ability to modulate this pathway, thereby inducing apoptosis in cancer cells. researchgate.netnih.gov The PI3K/AKT pathway influences cell survival primarily through the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central to the intrinsic apoptosis pathway. mdpi.comnih.gov
Mechanistically, the activation of the PI3K/AKT pathway leads to the phosphorylation and activation of AKT, which in turn can phosphorylate and inactivate pro-apoptotic proteins while promoting the expression of anti-apoptotic proteins like Bcl-2. researchgate.net Certain 3-substituted coumarin derivatives have been shown to inhibit the PI3K/AKT signaling pathway. nih.gov This inhibition prevents the downstream activation of survival signals, leading to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins such as Bax. researchgate.netnih.gov The resulting shift in the Bcl-2/Bax ratio triggers the mitochondrial-dependent apoptosis cascade, characterized by the activation of executioner caspases, such as caspase-3. nih.gov
Studies on various coumarin derivatives, including those with structural similarities to Coumarin, 3-(1-pyrrolidinylcarbonyl)-, have demonstrated these effects in cellular models. For instance, research on 3-(coumarin-3-yl)-acrolein derivatives in human oral epidermoid carcinoma cells revealed that these compounds could suppress cell proliferation and induce apoptosis by inhibiting the PI3K/AKT signaling pathway. nih.gov This inhibition was evidenced by a decreased Bcl-2/Bax ratio and an increased level of active caspase-3. nih.gov
The table below summarizes the observed effects of representative coumarin derivatives on key components of the PI3K/AKT-mediated Bcl-2 signaling pathway in cancer cell lines.
| Compound Class | Cell Line | Effect on PI3K/AKT | Effect on Bcl-2 Family | Outcome |
| Coumarin-cinnamic acid hybrids | HL60, HepG2 | Inhibition of PI3K and AKT | Downregulation of Bcl-2 gene | Cytotoxicity, Apoptosis Induction researchgate.net |
| 3-(coumarin-3-yl)-acrolein derivatives | KB (oral carcinoma) | Inhibition of PI3K/AKT pathway | Decreased Bcl-2/Bax ratio | Apoptosis Induction nih.gov |
| Benzylsulfone coumarin derivatives | HeLa | PI3K Inhibition | Not specified | Retarded cell migration nih.gov |
| Natural sesquiterpene coumarin (Ferulin C) | Breast cancer cells | Inhibition of PI3K/AKT/mTOR | Not specified | Autophagy Promotion nih.gov |
Photolysis Mechanisms and Photodegradation Pathways
Coumarin and its derivatives are photoactive compounds known to undergo various photoreactions upon exposure to light, a property that is central to their application as photosensitizers, photoinitiators, and photocleavable protecting groups. nih.govencyclopedia.pub The photolysis of coumarins, particularly those functionalized at the 3- or 4-position, typically proceeds through the formation of highly reactive intermediates following light absorption. nih.govencyclopedia.pub
The fundamental mechanism for the photocleavage of many coumarin derivatives involves a heterolytic bond cleavage from the first singlet excited state (S1). nih.gov Upon absorption of a photon, the molecule is promoted to the S1 state. In this excited state, the bond connecting a substituent (or "payload") to the coumarin scaffold weakens, leading to its breakage. nih.gov This cleavage results in the formation of a contact ion pair (CIP), which consists of a coumarin-based cation and a payload anion. nih.gov
The subsequent fate of the coumarin cation depends on the reaction medium. In aqueous or other protic solvents, the intermediate is often trapped by a solvent molecule. nih.gov For example, large-scale irradiation of certain allylic coumarins in the presence of water has been shown to result in water trapping, leading to the formation of corresponding alcohol photoproducts through a process resembling an SN1-type reaction. nih.gov The entire process is often accompanied by a significant change in the fluorescence properties of the solution; many 3-substituted coumarins are highly fluorescent, but their photolysis leads to products with diminished or no fluorescence, a characteristic that can be exploited for sensing and information recording applications. sci-hub.se
The key steps in the photolysis of a generalized 3-substituted coumarin are outlined in the table below.
| Step | Process | Description |
| 1. Excitation | Photon Absorption | The coumarin derivative absorbs light (e.g., UV-A, 310–465 nm), promoting it to the first singlet excited state (S1). nih.govsci-hub.se |
| 2. Bond Cleavage | Heterolysis | In the S1 state, the bond between the coumarin core and the 3-position substituent undergoes heterolytic cleavage. nih.gov |
| 3. Intermediate Formation | Contact Ion Pair (CIP) | A transient contact ion pair is formed, consisting of a coumarin cation and an anionic substituent. nih.gov |
| 4. Pathways from CIP | Recombination vs. Product Formation | The CIP can either recombine to the starting material (non-productive) or proceed to form products (productive). nih.gov |
| 5. Product Formation | Solvent Trapping / Rearrangement | The coumarin cation reacts with solvent molecules (e.g., water) or undergoes rearrangement to form stable final photoproducts. nih.gov |
Advanced Applications in Chemical Biology and Materials Science
Development of Fluorescent Probes and Chemosensors
Derivatives of Coumarin (B35378), 3-(1-pyrrolidinylcarbonyl)- are instrumental in the design of sophisticated fluorescent probes and chemosensors. These molecular tools are engineered to exhibit changes in their fluorescence properties, such as intensity or wavelength, upon interaction with specific analytes. This responsive behavior allows for the selective detection and quantification of a variety of chemical species.
Selective Detection of Metal Ions (e.g., Cu2+, Zn2+, Al3+, Fe3+)
The development of chemosensors for biologically and environmentally important metal ions is a significant area of research. Coumarin-based probes have shown exceptional promise in this field due to their ability to act as effective chelating agents.
Copper (Cu2+) and Iron (Fe3+): Coumarin derivatives have been designed as "turn-off" fluorescent probes for the dual recognition of copper(II) and iron(III) ions. For instance, certain Schiff base derivatives of coumarin demonstrate high selectivity for Cu2+ and Fe3+ over other metal ions, leading to a significant decrease in fluorescence intensity upon binding. ccspublishing.org.cnnih.gov This quenching effect is often attributed to the paramagnetic nature of the metal ions, which promotes non-radiative decay pathways. Some probes are designed to undergo hydrolysis in the presence of these ions, generating a product that then interacts with the metal, causing fluorescence quenching. ccspublishing.org.cn The detection limits for these ions can reach the micromolar range. ccspublishing.org.cn A novel coumarin chemosensor, 7-hydroxy-2-oxo-N-(pyridin-2-ylmethyl)chromene-3-carboxamide, has demonstrated significant selectivity towards Fe3+ ions, with a ~30-fold decrease in fluorescence intensity upon binding and a detection limit of 0.76 μM. nih.gov
Zinc (Zn2+) and Aluminum (Al3+): In contrast to the quenching observed with Cu2+ and Fe3+, some coumarin-based Schiff base chemosensors exhibit a "turn-on" fluorescence response upon binding to Zn2+. nih.gov This fluorescence enhancement is often a result of the inhibition of photoinduced electron transfer (PET) and the formation of a rigid complex that restricts intramolecular rotation, thereby favoring radiative decay. Similarly, coumarin-bipyridine conjugates have been developed as promising chemosensors for Al3+ and Zn2+, showing an increase in emission intensity upon titration with these ions. nih.gov
| Metal Ion | Fluorescence Response | Typical Mechanism | Reference |
|---|---|---|---|
| Cu2+ | Turn-off (Quenching) | Paramagnetic Quenching, Hydrolysis | ccspublishing.org.cn |
| Fe3+ | Turn-off (Quenching) | Paramagnetic Quenching, Chelation Enhanced Quenching (CHEQ) | ccspublishing.org.cnnih.gov |
| Zn2+ | Turn-on (Enhancement) | Inhibition of PET, Complex Formation | nih.gov |
| Al3+ | Turn-on (Enhancement) | Complex Formation | nih.gov |
Recognition of Anions (e.g., Fluoride (B91410), Pyrophosphate)
The detection of anions is crucial due to their significant roles in biological systems and environmental monitoring. Coumarin-based probes have been successfully adapted for the selective recognition of specific anions.
Fluoride (F-): Fluoride ions can be detected using coumarin derivatives through a "turn-on" fluorescence mechanism. rsc.org One common strategy involves the use of a silyl (B83357) ether-functionalized coumarin. In the presence of fluoride, the highly specific cleavage of the Si-O bond occurs, releasing the free coumarin fluorophore and resulting in a significant enhancement of fluorescence. ccspublishing.org.cnbibliotekanauki.pl This method is highly selective for fluoride over other common anions. ccspublishing.org.cn The detection limits for fluoride using such probes can be in the low micromolar range. ccspublishing.org.cn
Pyrophosphate (PPi): The detection of pyrophosphate, an important biological analyte, can be achieved using an indirect "off-on" sensing strategy. mdpi.com This approach involves the initial quenching of a coumarin derivative's fluorescence by complexation with a metal ion, typically Fe3+. mdpi.comresearchgate.net The resulting non-fluorescent coumarin-Fe3+ complex can then selectively bind to pyrophosphate. Due to the strong affinity between Fe3+ and pyrophosphate, the coumarin fluorophore is released from the complex, leading to the recovery of its fluorescence. mdpi.comresearchgate.net This displacement approach allows for the highly selective and sensitive detection of pyrophosphate, even in the presence of other similar anions like ATP and ADP. mdpi.comresearchgate.net The detection limit for pyrophosphate using this method can be as low as 1.45 x 10-8 M. mdpi.com
pH and Microenvironment Polarity Sensing
The fluorescence of coumarin derivatives is often highly sensitive to the surrounding environment, a property known as solvatochromism. This sensitivity has been harnessed to develop probes for pH and microenvironment polarity.
pH Sensing: Coumarin-based molecular switches have been designed for ratiometric pH sensing. frontiersin.orgfrontiersin.org These probes often incorporate a pH-sensitive moiety that undergoes a structural change, such as ring-opening, upon acidification. frontiersin.orgfrontiersin.org This structural change alters the electronic properties of the coumarin fluorophore, leading to a shift in its absorption and emission wavelengths. frontiersin.orgfrontiersin.org By measuring the ratio of fluorescence intensities at two different wavelengths, a precise determination of the pH can be made. frontiersin.orgfrontiersin.org This ratiometric approach provides a built-in correction for variations in probe concentration and instrumental factors.
Microenvironment Polarity: The intramolecular charge transfer (ICT) character of many coumarin derivatives makes them excellent probes for microenvironment polarity. researchgate.net In nonpolar environments, these probes typically exhibit strong fluorescence. As the polarity of the solvent increases, the excited state becomes more stabilized, which can lead to a red-shift in the emission spectrum and, in some cases, a decrease in fluorescence quantum yield. mdpi.com This solvatochromic behavior allows these probes to report on the polarity of their local environment, which is particularly useful for studying biological membranes and protein binding sites. unil.ch
Design Based on Photoinduced Electron Transfer (PET) Mechanisms
Photoinduced electron transfer (PET) is a powerful mechanism for designing "turn-on" fluorescent probes with very low background signal. unil.chacs.orgnih.gov In a typical PET sensor, the coumarin fluorophore is covalently linked to an electron-rich moiety (the quencher) through a short spacer. In the "off" state, upon excitation of the fluorophore, an electron is transferred from the quencher to the excited fluorophore, leading to non-radiative decay and fluorescence quenching.
The sensing mechanism relies on the interaction of the target analyte with the quencher moiety. This interaction modulates the electron-donating ability of the quencher. For instance, the protonation of an amine-based quencher in acidic conditions or its binding to a metal ion can suppress the PET process. This inhibition of PET effectively "turns on" the fluorescence of the coumarin core. chim.it This design strategy has been successfully employed to create probes for a wide range of analytes, including metal ions, protons (pH), and nitric oxide. nih.govchim.itnih.gov The significant fluorescence enhancement observed with PET-based probes provides a high signal-to-noise ratio, making them highly sensitive. nih.gov
Bioimaging Applications of Fluorescent Coumarin Derivatives
The favorable photophysical properties of coumarin derivatives, including high quantum yields, photostability, and cell permeability, make them excellent candidates for bioimaging applications. researchgate.net These probes have been widely used for the visualization and detection of various analytes within living cells.
Intracellular Detection in Cell Lines
Fluorescent probes based on Coumarin, 3-(1-pyrrolidinylcarbonyl)- and related structures have been successfully employed for the intracellular detection of metal ions and other species in various cell lines, including HeLa and MCF-7 cells. ccspublishing.org.cnacs.orgmdpi.comrsc.orgnih.govrsc.org
The ability of these probes to cross cell membranes allows for real-time monitoring of intracellular analyte concentrations and their distribution within cellular compartments. For example, coumarin-based probes have been used to image intracellular Fe3+ in human neuroblastoma SH-SY5Y cells and Cu2+ in HeLa cells. ccspublishing.org.cnrsc.org The low cytotoxicity of many of these probes is a critical feature for live-cell imaging applications. ccspublishing.org.cn Furthermore, the development of coumarin derivatives with large two-photon absorption cross-sections has enabled their use in two-photon microscopy (TPM). researchgate.netresearchgate.net TPM utilizes near-infrared excitation light, which allows for deeper tissue penetration, reduced phototoxicity, and lower background fluorescence, making it a powerful technique for imaging in complex biological samples. researchgate.net
| Application | Target Analyte/Organelle | Cell Line Example | Key Feature | Reference |
|---|---|---|---|---|
| Metal Ion Detection | Fe3+, Cu2+ | SH-SY5Y, HeLa | High selectivity and sensitivity | ccspublishing.org.cnrsc.org |
| Anion Detection | Fluoride (F-) | MCF-7 | "Turn-on" fluorescence upon detection | ccspublishing.org.cn |
| pH Sensing | Intracellular pH | HeLa | Ratiometric imaging of acidic organelles | mdpi.com |
| Two-Photon Microscopy | Mitochondria | HeLa | Deep tissue imaging with low phototoxicity | nih.govresearchgate.net |
Mitotracking Studies
Mitochondria are crucial organelles involved in cellular energy metabolism, and their dysfunction is linked to numerous diseases. Consequently, the development of fluorescent probes for selectively targeting and imaging mitochondria is of significant interest in chemical biology. While specific studies on the use of Coumarin, 3-(1-pyrrolidinylcarbonyl)- for mitotracking have not been identified, the coumarin scaffold is a common feature in various mitochondria-targeting fluorescent probes.
The lipophilic nature and cationic charge often associated with coumarin derivatives facilitate their accumulation within the mitochondrial matrix, which has a negative membrane potential. Researchers have successfully designed and synthesized novel coumarin-based probes that exhibit excellent properties for mitochondrial imaging, such as rapid response times, large Stokes shifts, and high selectivity. These probes are instrumental in real-time monitoring of mitochondrial processes and the detection of reactive oxygen species within these organelles. Given the structural similarities, it is plausible that Coumarin, 3-(1-pyrrolidinylcarbonyl)- could be functionalized to enhance its mitochondrial targeting capabilities, making it a candidate for future mitotracking studies.
Fluorescent Labeling of Biomolecules
The covalent attachment of fluorescent dyes to biomolecules is a fundamental technique for visualizing and tracking their localization and dynamics within living systems. Coumarin derivatives are widely employed as fluorescent labels for a variety of biomolecules, including proteins, lipids, and nucleic acids. This is typically achieved by modifying the coumarin core with a reactive group that can form a stable covalent bond with a functional group on the target biomolecule.
Although there is no specific data on the use of Coumarin, 3-(1-pyrrolidinylcarbonyl)- for fluorescent labeling, its 3-position carbonyl group could potentially be modified to incorporate such a reactive moiety. For instance, coumarin-hydrazides are used to label carbonylated proteins and lipids, enabling their visualization by fluorescence microscopy. The general principle involves the reaction of the hydrazide group on the coumarin with the carbonyl groups present on oxidized biomolecules. By adapting its synthesis, Coumarin, 3-(1-pyrrolidinylcarbonyl)- could be developed into a valuable tool for the fluorescent labeling of a wide range of biological targets.
Photophysical Properties and Optoelectronic Applications
The unique photophysical properties of coumarin derivatives, characterized by strong fluorescence and environmental sensitivity, have made them attractive candidates for various optoelectronic applications.
Quantum Yields of Fluorescence and Fluorescence Decay Characteristics
The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, and the fluorescence decay lifetime are critical parameters that determine the suitability of a fluorophore for specific applications. For many coumarin derivatives, these properties are highly dependent on the nature and position of substituents on the coumarin ring, as well as the polarity and viscosity of the surrounding medium.
Optical Band Gap Determination and Semiconductor Behavior
The optical band gap is a key parameter that determines the electronic and optical properties of a material, including its potential as a semiconductor. For organic molecules like coumarin derivatives, the optical band gap can be estimated from the onset of their UV-visible absorption spectrum.
While the optical band gap of Coumarin, 3-(1-pyrrolidinylcarbonyl)- has not been reported, research on other coumarin derivatives has demonstrated their semiconductor behavior. For example, studies on 3-benzoyl-7-hydroxy coumarin have shown that its optical band gap can be tuned by varying the concentration and solvent, indicating its potential as a semiconductor material. Theoretical studies on 3-phenylcoumarin (B1362560) derivatives have also explored their optoelectronic properties, including their HOMO-LUMO energy gaps. These findings suggest that coumarin derivatives, in general, are a promising class of organic semiconductors. Further investigation into the solid-state properties of Coumarin, 3-(1-pyrrolidinylcarbonyl)- would be necessary to determine its specific optical band gap and semiconductor characteristics.
Potential in Optoelectronic Devices (e.g., Diodes, Photodiodes, Sensors)
The favorable photophysical and semiconductor properties of coumarin derivatives have led to their exploration in a variety of optoelectronic devices. Their strong fluorescence makes them suitable for use as emitters in organic light-emitting diodes (OLEDs), while their ability to absorb light and generate charge carriers makes them promising for applications in photodiodes and solar cells. Furthermore, the sensitivity of their fluorescence to the local environment has been exploited in the development of chemical sensors.
Although there are no specific reports on the integration of Coumarin, 3-(1-pyrrolidinylcarbonyl)- into optoelectronic devices, the broader class of 3-substituted coumarins has shown significant promise. For instance, various coumarin derivatives have been investigated as fluorescent chemosensors for the detection of ions and small molecules. The pyrrolidine (B122466) moiety in Coumarin, 3-(1-pyrrolidinylcarbonyl)- could potentially serve as a recognition site for specific analytes, opening up possibilities for its use in sensor applications.
Photoinitiators for Photopolymerization
Photopolymerization is a process in which a liquid monomer is converted into a solid polymer upon exposure to light, and it has widespread applications in areas such as 3D printing, coatings, and dental materials. This process requires a photoinitiator, a molecule that absorbs light and generates reactive species to initiate the polymerization reaction.
Several studies have demonstrated the effectiveness of 3-substituted coumarin derivatives as photoinitiators for free radical photopolymerization, particularly under visible light irradiation. These coumarin-based photoinitiating systems can exhibit high initiation capacity and lead to rapid polymerization rates and high final monomer conversions. The efficiency of these systems is often enhanced by the presence of co-initiators such as iodonium (B1229267) salts or amines.
While the performance of Coumarin, 3-(1-pyrrolidinylcarbonyl)- as a photoinitiator has not been specifically evaluated, its structural similarity to other effective coumarin-based photoinitiators suggests its potential in this application. The electron-withdrawing nature of the 3-(1-pyrrolidinylcarbonyl) group could play a crucial role in the photochemical processes that lead to the generation of initiating radicals. Experimental studies would be required to determine its efficacy and to optimize its performance in photopolymerization formulations.
Inability to Generate Article on "Coumarin, 3-(1-pyrrolidinylcarbonyl)-"
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The primary obstacle is the lack of specific, verifiable research data directly attributable to this particular chemical compound within the specified application areas. While numerous studies have been identified that detail the use of various "coumarin derivatives" as photoinitiators for free radical photopolymerization, in 3D printing, and for photocomposite synthesis, none of these publications explicitly identify "Coumarin, 3-(1-pyrrolidinylcarbonyl)-" as the subject of their investigations.
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Future Directions and Emerging Research Perspectives
Design and Synthesis of Advanced Coumarin (B35378), 3-(1-pyrrolidinylcarbonyl)- Analogues with Tuned Properties
The future design and synthesis of analogues based on the Coumarin, 3-(1-pyrrolidinylcarbonyl)- scaffold will focus on creating molecules with precisely tuned physicochemical and biological properties. Synthetic strategies will move beyond simple modifications to intricate molecular engineering aimed at enhancing target specificity, bioavailability, and novel functionalities.
Key synthetic approaches that will continue to be refined include:
Core Scaffold Modification: Employing versatile synthetic methodologies like the Pechmann condensation, Knoevenagel condensation, and Perkin reactions to introduce a variety of substituents (e.g., hydroxyl, alkyl, halogen groups) onto the benzopyrone core. mdpi.com These modifications can significantly alter the electronic properties and steric profile of the molecule, influencing its biological interactions.
3-Position Substituent Diversification: The pyrrolidinylcarbonyl group offers a rich site for chemical elaboration. Future synthetic efforts will likely involve modifying the pyrrolidine (B122466) ring or replacing it with other cyclic or acyclic amine structures to explore structure-activity relationships (SAR) in depth. nih.gov
Molecular Hybridization: Creating hybrid molecules by covalently linking the Coumarin, 3-(1-pyrrolidinylcarbonyl)- moiety with other known pharmacophores. This strategy aims to develop multifunctional compounds that can interact with multiple biological targets, potentially leading to synergistic therapeutic effects or novel mechanisms of action. nih.gov
These advanced synthetic strategies will enable the generation of diverse chemical libraries of analogues, each designed with a specific purpose, from enhanced anticancer potency to tailored fluorescence for imaging applications. nih.govresearchgate.net
Integration of Advanced Computational Methodologies for Predictive Modeling and Drug Discovery
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of novel therapeutic agents. For Coumarin, 3-(1-pyrrolidinylcarbonyl)- and its derivatives, these methodologies will play a crucial role in predicting biological activity, understanding interaction mechanisms, and guiding rational design.
Future computational approaches will include:
Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), will be employed to build predictive models. nih.gov These models can correlate the structural features of a series of analogues with their biological activities, providing valuable insights for designing new compounds with improved potency. nih.gov
Molecular Docking: This technique will be used to predict the binding modes of Coumarin, 3-(1-pyrrolidinylcarbonyl)- analogues within the active sites of specific biological targets, such as enzymes or receptors. mdpi.com Docking studies can help elucidate the key molecular interactions responsible for biological activity and identify "hot spots" for modification.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of the binding pose predicted by docking and to understand the conformational changes that occur upon binding. nih.gov
The integration of these computational tools will create a synergistic workflow, reducing the time and cost associated with traditional trial-and-error approaches to drug discovery.
Table 1: Application of Computational Methodologies in Coumarin Analogue Design
| Computational Method | Application in Drug Discovery | Predicted Outcome for Coumarin Analogues |
|---|---|---|
| 3D-QSAR | Predict biological activity based on molecular structure. | Identification of key structural features required for enhanced potency. nih.gov |
| Molecular Docking | Simulate the binding of a ligand to a biological target. | Elucidation of binding poses and key interactions with target proteins. nih.govmdpi.com |
| MD Simulations | Analyze the physical movements of atoms and molecules. | Assessment of the stability of the ligand-protein complex over time. nih.gov |
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
While coumarin derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the full spectrum of their molecular targets remains to be elucidated. core.ac.ukontosight.aiontosight.ai Future research on Coumarin, 3-(1-pyrrolidinylcarbonyl)- will aim to identify novel biological targets and uncover new mechanisms of action.
Emerging areas of investigation include:
Targeting Protein-Protein Interactions (PPIs): Many disease pathways are driven by complex PPIs. Analogues of Coumarin, 3-(1-pyrrolidinylcarbonyl)- could be designed to modulate these interactions, offering a novel therapeutic strategy.
Epigenetic Targets: The role of coumarins in modulating epigenetic enzymes, such as histone deacetylases (HDACs) or DNA methyltransferases (DNMTs), is an area of growing interest.
Multi-target Directed Ligands (MTDLs): For complex diseases like Alzheimer's or cancer, hitting a single target is often insufficient. Research will focus on developing analogues that can simultaneously modulate multiple relevant targets, such as cholinesterases and β-amyloid aggregation in Alzheimer's disease. nih.govmdpi.com
The discovery of novel targets will not only open up new therapeutic avenues but also deepen our understanding of the fundamental biology underlying various diseases.
Development of Multifunctional Chemical Biology Tools and Smart Materials
The inherent photophysical properties of the coumarin scaffold make it an excellent candidate for the development of chemical biology tools and smart materials. The fluorescence of many coumarin derivatives is sensitive to the local environment, a property that can be harnessed for various applications. core.ac.uk
Future developments in this area may include:
Fluorescent Probes: By strategically modifying the Coumarin, 3-(1-pyrrolidinylcarbonyl)- structure, it is possible to create fluorescent probes that can selectively detect specific metal ions, reactive oxygen species (ROS), or biomolecules within living cells. core.ac.uk
Cell Imaging Agents: Coumarin-based fluorophores can be used for high-resolution imaging of cellular structures and processes, providing valuable insights into cell biology.
Smart Materials: Incorporation of Coumarin, 3-(1-pyrrolidinylcarbonyl)- derivatives into polymer matrices could lead to the development of "smart" materials that respond to external stimuli, such as light or changes in pH, with a change in their optical properties.
These tools and materials will have a significant impact on both fundamental biological research and materials science.
Implementation of High-Throughput Screening Coupled with Computational Chemistry for Lead Optimization
High-throughput screening (HTS) is a powerful technology for rapidly evaluating the biological activity of large numbers of compounds. nih.gov The combination of HTS with computational chemistry offers a streamlined approach for identifying and optimizing lead compounds. nih.gov
A future workflow for discovering new leads based on the Coumarin, 3-(1-pyrrolidinylcarbonyl)- scaffold would involve:
Library Synthesis: Creation of a large and diverse library of analogues using combinatorial chemistry approaches.
HTS Campaign: Screening the library against a panel of biological targets to identify initial "hits." nih.gov
Hit Validation and Triage: Confirming the activity of the hits and filtering out false positives. nih.gov
Computational Optimization: Using molecular modeling and QSAR to analyze the initial hits and guide the synthesis of a second generation of more potent and selective compounds. mdpi.com
This iterative cycle of screening and computational optimization will significantly accelerate the process of translating a promising scaffold into a viable drug candidate.
Table 2: Hypothetical Workflow for HTS-Coupled Lead Optimization
| Step | Action | Technology/Method | Desired Outcome |
|---|---|---|---|
| 1 | Library Generation | Combinatorial Synthesis | Diverse library of Coumarin, 3-(1-pyrrolidinylcarbonyl)- analogues. |
| 2 | Primary Screening | High-Throughput Screening (HTS) | Identification of initial active compounds ("hits"). nih.gov |
| 3 | Hit Confirmation | Dose-response assays | Validated hits with confirmed activity. |
| 4 | Lead Optimization | Molecular Docking, 3D-QSAR | Design of new analogues with predicted higher potency and selectivity. nih.gov |
| 5 | Re-synthesis & Testing | Medicinal Chemistry | Optimized lead compounds with improved pharmacological profiles. |
Network Pharmacology Approaches for Mechanism Exploration
Network pharmacology is a systems-level approach that aims to understand the effects of drugs by analyzing their interactions within the complex network of biological systems. frontiersin.org This approach is particularly well-suited for understanding the polypharmacology of coumarin derivatives, which often interact with multiple targets. nih.govnih.gov
For Coumarin, 3-(1-pyrrolidinylcarbonyl)-, network pharmacology can be used to:
Predict Drug-Target Networks: Identify potential protein targets for the compound and its analogues using computational databases and prediction algorithms.
Analyze Pathway Perturbations: Determine how the compound affects various signaling pathways and biological processes.
Elucidate Mechanisms of Action: Provide a holistic view of the compound's mechanism of action by integrating information about its targets, pathways, and physiological effects. frontiersin.org
Identify Biomarkers: Predict potential biomarkers that can be used to monitor the therapeutic response to the compound.
By providing a systems-level understanding of drug action, network pharmacology will be instrumental in guiding the development of more effective and personalized therapies based on the Coumarin, 3-(1-pyrrolidinylcarbonyl)- scaffold.
Q & A
Q. Table 1: Synthetic Routes for 3-Substituted Coumarins
| Reagent | Catalyst/Solvent | Temperature/Time | Yield (%) | Reference |
|---|---|---|---|---|
| p-Cyanobenzoyl chloride | AlCl₃/Nitrobenzene | 60°C, 3 h | 15 | |
| p-Toluoyl chloride | AlCl₃/Nitrobenzene | 60°C, 3 h | 36 |
Basic: Which analytical techniques are validated for quantifying 3-(1-pyrrolidinylcarbonyl)-coumarin in plant matrices?
Methodological Answer:
- HPLC-Q-TOF-MS/MS : Provides high-resolution quantification and structural elucidation. Critical parameters include:
- Ionization Mode : Electrospray ionization (ESI) in positive mode for enhanced sensitivity.
- Validation : Limit of Detection (LOD) < 0.1 ng/mL, accuracy within 95–105% .
- GC-MS : Suitable for volatile derivatives. Acetylation or silylation is required for non-volatile compounds. LOD: 0.5 µg/g in Artemisia annua studies .
Q. Table 2: Comparison of Analytical Methods
| Technique | Matrix | LOD | Key Advantage | Reference |
|---|---|---|---|---|
| HPLC-Q-TOF-MS/MS | Plant tissues | 0.1 ng/mL | High specificity for isomers | |
| GC-MS | Transgenic plant leaves | 0.5 µg/g | Rapid screening of volatile forms |
Basic: How can transcriptomic-metabolomic integration identify genes regulating coumarin biosynthesis?
Methodological Answer:
- Workflow :
- Transcriptome Assembly : De novo assembly of RNA-seq data from Peucedanum praeruptorum to identify CYP450 and MDR transporter genes .
- Metabolomic Profiling : HPLC-Q-TOF-MS/MS quantifies coumarin core compounds (e.g., osthol, bergapten) and correlates their accumulation with gene expression .
- Jasmonate Induction : Methyl jasmonate (MeJA) treatment upregulates candidate genes (e.g., Unigene36922, linked to prenylation) .
Key Finding : Unigene124029 showed a 4.5-fold increase in expression under MeJA, correlating with a 2.8-fold rise in coumarin content .
Advanced: How can contradictory genotoxicity data for coumarin derivatives be resolved?
Methodological Answer:
Discrepancies between in vitro (positive in bacterial assays) and in vivo (non-genotoxic) studies arise from:
- Metabolic Activation : In vitro systems lack liver enzymes (e.g., CYP2A6) that detoxify coumarin in vivo. Use S9 liver fractions in Ames tests to mimic metabolic pathways .
- Dose Dependency : High doses (>100 µM) in vitro may induce artifacts. Validate using physiologically relevant concentrations (e.g., <10 µM) .
- Species-Specificity : Rats and humans metabolize coumarin differently; prioritize humanized mouse models for carcinogenicity studies .
Advanced: What metabolic engineering strategies enhance 3-(1-pyrrolidinylcarbonyl)-coumarin production?
Methodological Answer:
- Gene Overexpression : Transgenic Arabidopsis lines overexpressing AaCAD (cinnamyl alcohol dehydrogenase) showed a 3.2-fold increase in coumarin content via GC-MS .
- CRISPR/Cas9 Knockouts : Target competing pathways (e.g., lignin biosynthesis) to redirect metabolic flux. In P. praeruptorum, silencing PAL increased coumarin yield by 40% .
- Multi-Omics-Guided Design : Combine RNA-seq and LC-MS to identify rate-limiting enzymes (e.g., CYP450s) for overexpression .
Advanced: How do 3-position substituents affect binding to oncology targets?
Methodological Answer:
- Molecular Docking : Pyrrolidinylcarbonyl groups enhance hydrophobic interactions with kinase domains (e.g., MKI-833 in Wyeth studies). Docking scores improved by 15% compared to unsubstituted coumarins .
- SAR Analysis : Bulkier substituents reduce solubility but increase target affinity. Balance logP (2.5–3.5) and polar surface area (<90 Ų) for blood-brain barrier penetration .
- In Vitro Validation : Use kinase inhibition assays (IC₅₀ < 50 nM for Balamapimod derivatives) .
Q. Table 3: Structure-Activity Relationship (SAR) Insights
| Substituent | Target Kinase | IC₅₀ (nM) | logP | Reference |
|---|---|---|---|---|
| 1-Pyrrolidinylcarbonyl | c-Met | 28 | 3.1 | |
| Unsubstituted | c-Met | 210 | 2.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
